molecular formula C11H23N5O3S B1344372 Methionyl-Arginine CAS No. 60461-10-1

Methionyl-Arginine

Cat. No.: B1344372
CAS No.: 60461-10-1
M. Wt: 305.4 g/mol
InChI Key: UASDAHIAHBRZQV-YUMQZZPRSA-N
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Description

Methionyl-Arginine is a dipeptide composed of the amino acids methionine and arginine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound can have physiological or cell-signaling effects, although most are short-lived intermediates on their way to specific amino acid degradation pathways .

Mechanism of Action

Target of Action

Methionyl-Arginine primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is crucial for cellular processes such as protein synthesis and cell growth. Methionine and arginine regulate casein protein abundance through alterations in the activity of mTORC1 .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. Methionine, one of the components of this compound, plays a special role in global gene regulation as it is coded by the translation initiation codon and methionyl-tRNAi (Met-tRNAi) is required for the assembly of the translation initiation complex .

Biochemical Pathways

This compound affects several biochemical pathways. Methionine, an essential amino acid, is involved in the one-carbon metabolism pathway , which is a fundamental biochemical pathway involved in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) . Arginine, on the other hand, is involved in several catabolic pathways, including the arginase pathway, ADI pathway, arginine succinyltransferase (AST) pathway, and arginine transaminase/oxidase/dehydrogenase pathway .

Pharmacokinetics

It is known that methionine and arginine, the components of this compound, play crucial roles in protein synthesis and the formation of same, l-homocysteine, l-cysteine, taurine, and sulfate .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Methylation of arginine residues by protein arginine methyltransferases (PRMTs) is involved in the regulation of fundamental cellular processes, including transcription, RNA processing, signal transduction cascades, the DNA damage response, and liquid–liquid phase separation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the supply of methionine and arginine can alter phosphorylation of mTOR, circadian clock proteins, and α-s1-casein abundance in bovine mammary epithelial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methionyl-Arginine can involve the Fischer–Speier esterification method, which is a common technique for synthesizing amino acid esters. This method involves treating amino acids with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . For this compound, more polar solvents like Me-THF (2-Methyltetrahydrofuran) are preferred to avoid racemization and decomposition under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves repeated cycles of deprotection and coupling reactions, ensuring high purity and yield of the desired dipeptide.

Chemical Reactions Analysis

Types of Reactions

Methionyl-Arginine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Methionyl-Arginine

This compound is unique due to its combination of methionine and arginine, which allows it to exhibit properties of both amino acids.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N5O3S/c1-20-6-4-7(12)9(17)16-8(10(18)19)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASDAHIAHBRZQV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649143
Record name L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60461-10-1
Record name L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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